
1-(4-(4-Bromo-1h-pyrazol-1-yl)-2-chlorophenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(4-Bromo-1h-pyrazol-1-yl)-2-chlorophenyl)ethan-1-one is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This compound is characterized by the presence of a bromo-substituted pyrazole ring and a chlorophenyl group attached to an ethanone moiety
Métodos De Preparación
The synthesis of 1-(4-(4-Bromo-1h-pyrazol-1-yl)-2-chlorophenyl)ethan-1-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of 4-bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile.
Synthesis of 4-(4-bromo-1H-pyrazol-1-yl)-2-chlorobenzene: This step involves the coupling of 4-bromo-1H-pyrazole with 2-chlorobenzene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of this compound: The final step involves the acylation of the intermediate product with ethanoyl chloride in the presence of a base such as pyridine.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Análisis De Reacciones Químicas
1-(4-(4-Bromo-1h-pyrazol-1-yl)-2-chlorophenyl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents can participate in nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-(4-Bromo-1h-pyrazol-1-yl)-2-chlorophenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-(4-Bromo-1h-pyrazol-1-yl)-2-chlorophenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific biological context.
Comparación Con Compuestos Similares
1-(4-(4-Bromo-1h-pyrazol-1-yl)-2-chlorophenyl)ethan-1-one can be compared with other similar compounds, such as:
4-Bromo-1H-pyrazole: A simpler compound with a similar pyrazole ring but lacking the chlorophenyl and ethanone groups.
2-Chlorobenzene: A compound with a similar chlorophenyl group but lacking the pyrazole and ethanone moieties.
1-(4-(4-Bromo-1H-pyrazol-1-yl)phenyl)ethan-1-one: A compound with a similar structure but without the chloro substituent on the phenyl ring.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H8BrClN2O |
|---|---|
Peso molecular |
299.55 g/mol |
Nombre IUPAC |
1-[4-(4-bromopyrazol-1-yl)-2-chlorophenyl]ethanone |
InChI |
InChI=1S/C11H8BrClN2O/c1-7(16)10-3-2-9(4-11(10)13)15-6-8(12)5-14-15/h2-6H,1H3 |
Clave InChI |
LHIOJSVPUBVSPB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(C=C1)N2C=C(C=N2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


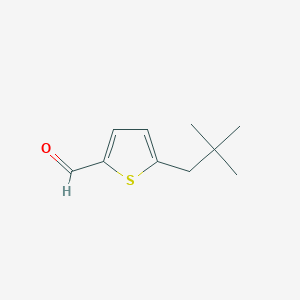
![N-[(5-bromo-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B13481926.png)
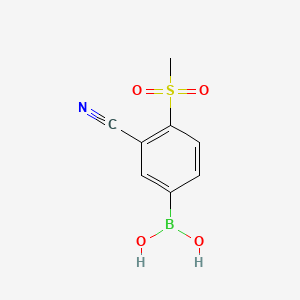
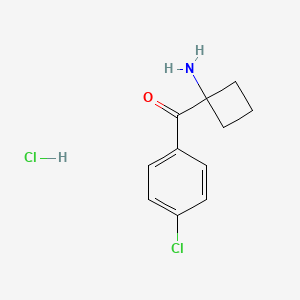

![O-[(3-bromophenyl)methyl]hydroxylamine](/img/structure/B13481936.png)

![3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13481954.png)
![methyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]acetate](/img/structure/B13481962.png)
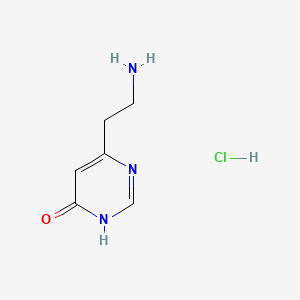
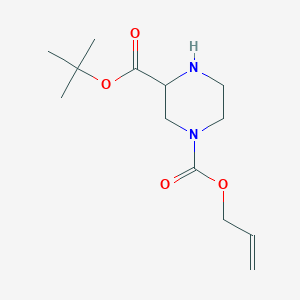
![ethyl 5-[(methylamino)methyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13481974.png)
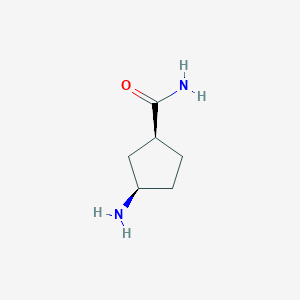
![2-[4-(2-chloroacetyl)-1,4-diazepan-1-yl]-N-methylacetamide hydrochloride](/img/structure/B13481980.png)
